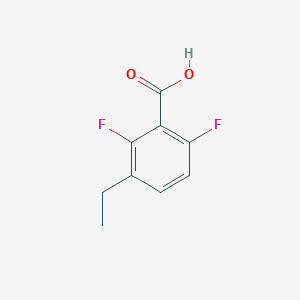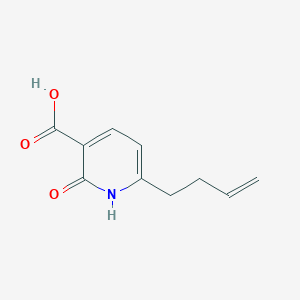![molecular formula C15H20ClNO B2928862 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide CAS No. 1175648-47-1](/img/structure/B2928862.png)
2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.78 . It is an important boronic acid derivative .
Synthesis Analysis
The compound is obtained by a five-step substitution reaction . The synthesis involves the modification of boronic acid pinacol esters with an N-cyclopropylbenzamide moiety . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .Molecular Structure Analysis
The single crystal structure of the compound was determined by X-ray diffraction . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . The molecular electrostatic potential and frontier molecular orbital of the compound were further studied using density functional theory .Chemical Reactions Analysis
The compound is a boronic acid derivative and is involved in substitution reactions . Boronic acids are active as anticancer, antibacterial, and antiviral agents . They are also used as boron carriers suitable for neutron capture therapy .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 265.78 . It has a storage temperature of room temperature . The InChI code of the compound is 1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 .科学的研究の応用
Metabolism Studies
- Metabolism in Liver Microsomes : Acetochlor, a related compound to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide, has been studied for its metabolism in human and rat liver microsomes. These studies are significant for understanding the metabolic pathways and potential toxicological impacts of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemical Synthesis and Reactions
- Polar Cycloaddition : Research on the treatment of related chloroacetamide compounds with 1,3-dienes in the presence of stannic chloride has been documented. This chemical reaction provides insights into the synthesis and thermal behavior of vinylcyclopropanes, which is valuable in the field of organic synthesis (Ishibashi, Okada, Nakatani, Ikeda, & Tamura, 1986).
Biological Activity
- Antimalarial Activity : Studies on compounds structurally related to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide, like tebuquine analogues, reveal insights into antimalarial activity and structure-activity relationships. This research is crucial for developing new therapeutic agents for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Conformational Analysis
- Study of Conformations : Research on similar acetamides, like 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, involves the study of their conformations using dipole moment method and quantum chemical calculations. These studies are essential for understanding the physical and chemical properties of such compounds (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Environmental Impact
- Occurrence in the Hydrologic System : The presence of acetochlor, a related chloroacetamide herbicide, in the hydrologic system has been studied, highlighting its environmental impact and distribution in the ecosystem (Kolpin, Nations, Goolsby, & Thurman, 1996).
Therapeutic Research
- Therapeutic Efficacy in Japanese Encephalitis : A novel anilidoquinoline derivative structurally related to 2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide has been evaluated for its therapeutic efficacy in treating Japanese encephalitis, revealing potential medical applications (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOIRJDKWRORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

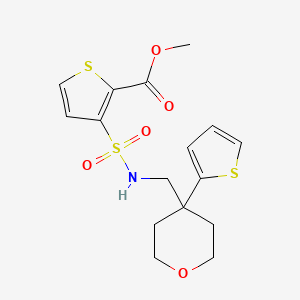
![N-[2-[[1-(4-Tert-butylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2928783.png)
![N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928784.png)
![1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2928786.png)
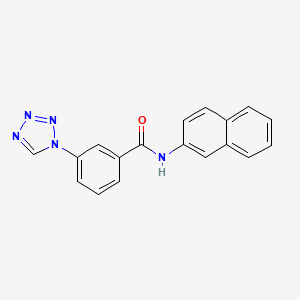
![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
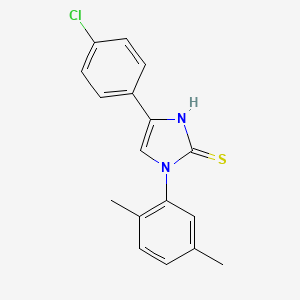
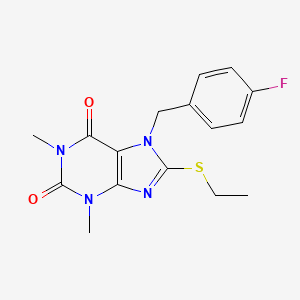
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2928794.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

